N-(4-fluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a pyridazine core linked to a 4-methyl-1,3-thiazole moiety via a sulfanyl group. The thiazole ring is substituted with a 4-methoxyphenyl group, while the acetamide side chain includes a 4-fluorophenyl substituent. The presence of electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups may influence solubility and binding affinity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c1-14-22(32-23(25-14)15-3-9-18(30-2)10-4-15)19-11-12-21(28-27-19)31-13-20(29)26-17-7-5-16(24)6-8-17/h3-12H,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLVMXCLLJLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-fluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone.
Introduction of the pyridazine ring: This step may involve a cyclization reaction using appropriate precursors.
Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “N-(4-fluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA/RNA interaction: The compound might interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s uniqueness lies in its pyridazine-thiazole hybrid core , distinguishing it from analogs with pyridine, triazole, or other heterocycles. Key comparisons include:
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups : The 4-methoxyphenyl in the target compound may enhance solubility compared to phenyl (in compound 28 ) or chlorophenyl groups (in ).
- Electron-Withdrawing Groups : The 4-fluorophenyl in the acetamide side chain is common across analogs (e.g., ), suggesting a role in stabilizing hydrogen bonding or π-π interactions.
- Heterocyclic Variations : Replacing pyridazine with pyridine (compound 28 ) reduces ring strain but may alter binding specificity. Triazole-based analogs () exhibit different hydrogen-bonding capabilities due to nitrogen-rich cores.
Pharmacological Potential (Inferred)
While bioactivity data for the target compound is absent in the evidence, structural analogs suggest plausible applications:
- Antiproliferative Activity : Compound 28 showed in vitro activity (ESI-MS confirmed purity), implying the target compound may share similar mechanisms.
- Anti-Exudative Effects : Triazole-acetamides with furan substituents () demonstrated dose-dependent anti-exudative activity in rats, though core heterocycles differ.
Biological Activity
N-(4-fluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, a thiazole moiety, and a pyridazine ring. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole-linked compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
- Apoptosis Induction : They trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases.
In one study, an analogue demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent activity against this cancer type .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In a picrotoxin-induced convulsion model, thiazole derivatives were shown to exhibit significant protective effects against seizures. The SAR analysis revealed that electron-withdrawing groups enhance anticonvulsant activity, suggesting that the fluorine atom in the compound may contribute positively to this effect .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the phenyl and thiazole rings:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency against cancer cells |
| Methyl | Enhances anticonvulsant activity |
| Methoxy | Contributes to overall biological efficacy |
Compounds with methyl or methoxy groups at specific positions on the phenyl ring showed improved cytotoxicity and selectivity towards cancer cell lines .
Case Studies
-
Study on Anticancer Activity :
- A novel compound derived from a similar scaffold was tested against multiple cancer cell lines including MCF7 and A549.
- Results showed an IC50 of 8 µM for MCF7 and 9 µM for A549 cells, demonstrating significant anticancer potential.
- Anticonvulsant Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
